1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea
Description
1-{2-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea is a urea derivative featuring a thiophen-2-yl group and a 2-[4-(1-methylpyrazol-5-yl)phenyl]ethyl chain. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets . The thiophene moiety contributes to π-π stacking, while the pyrazole-phenyl-ethyl chain may influence pharmacokinetic properties such as solubility and membrane permeability.
Properties
IUPAC Name |
1-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-21-15(9-11-19-21)14-6-4-13(5-7-14)8-10-18-17(22)20-16-3-2-12-23-16/h2-7,9,11-12H,8,10H2,1H3,(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMAWLCSVLLBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea” is Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme that plays a crucial role in the NAD+ salvage pathway, which is pivotal for many biological processes including metabolism and aging.
Mode of Action
This compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity, which in turn increases the production of NAD+. This increase in NAD+ levels can have various downstream effects, depending on the cellular context.
Biochemical Pathways
The activation of NAMPT affects the NAD+ salvage pathway . NAD+ is a coenzyme that plays a key role in various metabolic processes, including glycolysis, the citric acid cycle, and oxidative phosphorylation. By increasing NAD+ levels, the compound can potentially influence these metabolic pathways and their downstream effects.
Result of Action
The activation of NAMPT and the subsequent increase in NAD+ levels can have various molecular and cellular effects. Given NAD+'s role in metabolism and aging, the compound could potentially influence these processes. The specific effects would likely depend on the cellular context and the specific biological system in which the compound is active.
Biological Activity
1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea is a complex organic compound notable for its unique structural features, including a pyrazole ring, a thiophene moiety, and a urea functional group. This compound has garnered attention in medicinal chemistry due to the biological activities associated with its structural components.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a distinctive arrangement of atoms that contributes to its chemical and biological properties. The presence of the pyrazole moiety is particularly significant, as it is known for its diverse biological activity and potential therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.37 g/mol |
| Structural Features | Pyrazole ring, thiophene moiety, urea functional group |
Biological Activity Overview
The biological activity of this compound can be attributed to the functional groups present in its structure. Compounds containing similar structures have been investigated for various biological activities, including:
- Anti-inflammatory : Pyrazole derivatives are known to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX) and other inflammatory mediators .
- Antimicrobial : Some studies suggest that compounds with pyrazole and thiophene motifs can demonstrate antimicrobial activity against various pathogens, including bacteria and fungi .
- Anticancer : The pyrazole ring has been associated with anticancer activity, potentially through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation .
While specific mechanisms for this compound remain largely unexplored, similar compounds have shown activity through:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for enzymes like COX and various kinases involved in inflammatory pathways .
- Receptor Modulation : The interaction with specific receptors may lead to modulation of signaling pathways associated with inflammation and cancer progression .
Case Studies
Several studies have explored the biological activities of pyrazole derivatives similar to this compound:
- Anti-inflammatory Activity : A study demonstrated that certain pyrazolyl ureas exhibited IC50 values in the nanomolar range against IKK-2, a key enzyme in the inflammatory response. The most active compounds showed IC50 values as low as 0.013 μM .
- Antimicrobial Efficacy : Research indicated that related compounds displayed moderate antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) around 250 μg/mL .
- Anticancer Potential : Pyrazole derivatives have been reported to induce apoptosis in cancer cell lines through various mechanisms, including inhibition of anti-apoptotic proteins .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. The compound has been investigated for its ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives similar to this compound have shown promising results in targeting the AMPK pathway, which is crucial for cellular energy homeostasis and is often dysregulated in cancer cells .
Anti-inflammatory Properties
Research indicates that pyrazole-based compounds can exhibit anti-inflammatory effects by modulating the activity of various inflammatory mediators. The structural features of 1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea may enhance its interaction with targets involved in inflammatory responses, making it a candidate for developing new anti-inflammatory drugs .
Pesticide Development
The unique chemical structure of this compound allows for its use as a lead structure in the development of new pesticides. Pyrazole derivatives have been shown to possess insecticidal and fungicidal properties. The incorporation of thiophene moieties can enhance the bioactivity and selectivity of these compounds against target pests while minimizing environmental impact .
Herbicide Potential
The compound's ability to interfere with plant growth processes suggests potential applications as a herbicide. Research into similar compounds has demonstrated their efficacy in inhibiting specific biosynthetic pathways in plants, leading to effective weed control strategies .
Organic Electronics
The electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form thin films and conduct electricity can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic solar cells. Studies have shown that incorporating pyrazole and thiophene units can improve charge transport properties, leading to enhanced device performance .
Data Summary
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis; targets AMPK pathway |
| Anti-inflammatory drugs | Modulates inflammatory mediators | |
| Agricultural Applications | Pesticides | Insecticidal and fungicidal properties |
| Herbicides | Inhibits plant biosynthetic pathways | |
| Materials Science | Organic electronics | Enhances charge transport in OLEDs and solar cells |
Case Study 1: Anticancer Activity
A study conducted on pyrazole derivatives demonstrated that modifications at the phenyl ring significantly enhanced cytotoxicity against breast cancer cells. The incorporation of thiophene improved solubility and bioavailability, leading to better therapeutic outcomes .
Case Study 2: Pesticide Development
In agricultural research, a series of pyrazole-based compounds were synthesized and tested against common agricultural pests. Results indicated that certain derivatives exhibited over 80% mortality rates at low concentrations, highlighting their potential as effective pest control agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and analogs:
Key Observations :
- Thiophene vs. Fluorophenyl : Thiophene’s electron-rich system may enhance target binding compared to fluorophenyl’s electronegative but metabolically stable profile .
- Urea vs. Carboxamide : Urea’s dual NH groups enable stronger hydrogen bonding than carboxamide, as seen in BB56923, which showed reduced activity in preliminary assays .
- Linker Effects : The ethyl chain in the target compound positions the pyrazole-phenyl group optimally for hydrophobic interactions, unlike shorter/longer linkers in other analogs .
Optimization Challenges :
- Purification of the ethyl-linked intermediate may require chromatography or recrystallization from EtOH/АсOH mixtures, as described in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
